Methyl 5-(chlorosulfonyl)nicotinate
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Overview
Description
Methyl 5-(chlorosulfonyl)nicotinate is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of nicotinic acid and features a chlorosulfonyl group attached to the nicotinate structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)nicotinate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic compounds and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Industry: The compound is employed in the production of specialty chemicals and materials.
Safety and Hazards
Methyl 5-(chlorosulfonyl)nicotinate is classified as a dangerous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 5-(chlorosulfonyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of signals in the nervous system .
Mode of Action
Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors . Upon binding, it stimulates these receptors, leading to the opening of an ion channel and the flow of ions across the cell membrane . This action triggers a series of events within the cell, leading to various physiological responses .
Biochemical Pathways
Nicotine, a similar compound, is known to be metabolized through several pathways in bacteria, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Result of Action
For instance, nicotinic acid has been shown to enhance local blood flow at the site of application by acting as a peripheral vasodilator .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability . Furthermore, the compound is classified as a hazardous material, indicating that it should be handled with care to avoid release into the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(chlorosulfonyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of methyl nicotinate with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Comparison with Similar Compounds
Similar Compounds
Methyl Nicotinate: A simpler derivative of nicotinic acid without the chlorosulfonyl group.
Ethyl Nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Nicotinic Acid: The parent compound from which methyl 5-(chlorosulfonyl)nicotinate is derived.
Uniqueness
This compound is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
methyl 5-chlorosulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZIJUGMGGPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594839-14-2 |
Source
|
Record name | methyl 5-(chlorosulfonyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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